molecular formula C79H152O6 B12050291 Trimethylolpropane triisooctadecanoate, AldrichCPR

Trimethylolpropane triisooctadecanoate, AldrichCPR

Cat. No.: B12050291
M. Wt: 1198.0 g/mol
InChI Key: XKBGOZUEVBYOMF-UHFFFAOYSA-N
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Description

Trimethylolpropane triisooctadecanoate (CAS: Not explicitly provided in evidence) is a triester derived from trimethylolpropane (TMP) and three isooctadecanoic acid moieties. This compound is categorized as a high-molecular-weight ester, commonly utilized as a lubricant, plasticizer, or additive in polymer formulations due to its thermal stability and hydrophobic properties. The hydroxyl groups of trimethylolpropane, as demonstrated in a silica/CVL mixture study, exhibit strong reactivity, particularly in interactions involving color removal via hydrogen bonding or electron transfer mechanisms .

Properties

Molecular Formula

C79H152O6

Molecular Weight

1198.0 g/mol

IUPAC Name

3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate

InChI

InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3

InChI Key

XKBGOZUEVBYOMF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation and Crossed Cannizzaro Reaction

The foundational step in preparing TMP involves the reaction of n-butyl aldehyde (NBAL) with formaldehyde in the presence of a basic catalyst. This two-stage process comprises:

  • Aldol Condensation : NBAL reacts with formaldehyde to form a β-hydroxy aldehyde intermediate.

  • Crossed Cannizzaro Reaction : The intermediate undergoes disproportionation with excess formaldehyde to yield TMP and formate salts.

Reaction Conditions :

  • Molar Ratios : A formaldehyde-to-NBAL ratio of 3.0–8.0 ensures complete conversion.

  • Catalysts : Sodium or potassium hydroxides (1.0–2.0 moles per mole of NBAL) are preferred for industrial scalability.

  • Temperature : Syntheses are conducted at 50–70°C for 90–180 minutes to maximize yield.

Post-Reaction Processing :

  • Extraction : The crude TMP mixture is extracted with 2-ethylhexanol (C8 alcohol) to separate TMP from aqueous formate salts.

  • Ion Removal : Residual alkali metals are eliminated via multi-stage washing with water at 30–80°C.

  • Distillation : Vacuum distillation removes high-boiling impurities, yielding TMP with >99% purity.

Esterification of TMP with Isooctadecanoic Acid

Acid-Catalyzed Esterification

The esterification of TMP with isostearic acid proceeds via a Fischer esterification mechanism, facilitated by acidic catalysts:

Reaction Scheme :

TMP+3 Isooctadecanoic AcidH+Trimethylolpropane Triisooctadecanoate+3H2O\text{TMP} + 3 \text{ Isooctadecanoic Acid} \xrightarrow{\text{H}^+} \text{Trimethylolpropane Triisooctadecanoate} + 3 \text{H}_2\text{O}

Catalyst Systems :

  • Organic Sulfonic Acids : p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (1–10 wt%) are effective in minimizing side reactions.

  • Inorganic Heteropolyacids : Silicotungstic acid enhances reaction rates at elevated temperatures.

Optimized Parameters :

ParameterRangeImpact on Reaction Efficiency
Temperature70–120°CHigher temperatures reduce viscosity and accelerate water removal.
Molar Ratio (TMP:Acid)1:3–1:3.5Excess acid drives equilibrium toward ester formation.
Reaction Time4–8 hoursLonger durations ensure >95% conversion.

Additives for Stability :

  • Radical Inhibitors : MEHQ (100–500 ppm) and phenothiazine (50–300 ppm) prevent oxidative degradation.

  • Metal Salts : Ferrous sulfate (200–1000 ppm) and copper sulfate (300–800 ppm) mitigate color formation.

Solvent Selection and Byproduct Management

Solvent Systems

Azeotropic solvents facilitate water removal, shifting the equilibrium toward ester formation:

  • Toluene : Preferred for its low cost and efficient water separation.

  • Hexanes or Cyclohexane : Reduce side reactions in heat-sensitive formulations.

Byproduct Mitigation

  • Activated Carbon Treatment : Post-reaction, 50–500 ppm of activated carbon adsorbs colored impurities.

  • Multi-Stage Washing : Sequential washes with alkaline and acidic solutions remove residual catalysts and unreacted acid.

Purification and Quality Control

Distillation Techniques

  • Short-Path Distillation : Under vacuum (0.1–1.0 mmHg), high-purity ester is isolated at 200–250°C.

  • Molecular Distillation : Achieves >99.5% purity by removing trace oligomers.

Analytical Characterization

Key Specifications for AldrichCPR :

PropertyMethodTarget Value
Acid ValueASTM D974<1.0 mg KOH/g
Hydroxyl ValueASTM E222<5.0 mg KOH/g
Color (APHA)ASTM D1209<50

Industrial-Scale Considerations

Continuous vs. Batch Processing

  • Batch Reactors : Suitable for small-scale production (<1,000 kg/day) with flexibility in catalyst recovery.

  • Continuous Flow Systems : Enhance yield consistency for large-scale operations (>5,000 kg/day) via automated feed control .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C27_{27}H50_{50}O5_{5}
  • Molecular Weight : 442.68 g/mol
  • Appearance : Clear to yellowish liquid
  • Solubility : Soluble in organic solvents; insoluble in water

Functional Properties

TMP triisooctadecanoate exhibits excellent emulsifying, dispersing, solubilizing, and lubricating properties. These characteristics make it suitable for use in various formulations, particularly in cosmetics and industrial applications.

Cosmetic Industry

TMP triisooctadecanoate is widely used in the formulation of creams, lip balms, and other cosmetic products due to its moisturizing effects on the skin. Its ability to reduce friction makes it beneficial for hair care products as well.

  • Key Benefits :
    • Enhances skin hydration.
    • Provides a non-sticky feel in formulations.
    • Improves emulsion stability.
Product TypeApplicationBenefits
CreamsMoisturizersHydration
Lip BalmsEmollientsSoftness
Hair Care ProductsReduces frictionSmoothness

Industrial Applications

In industrial settings, TMP triisooctadecanoate serves as a plasticizer and lubricant in various formulations.

  • Key Benefits :
    • Improves flexibility and durability of plastics.
    • Acts as a processing aid in polymer production.
Application TypeIndustryBenefits
PlasticsManufacturingEnhanced flexibility
CoatingsPaints and CoatingsImproved adhesion

Adhesives and Sealants

TMP triisooctadecanoate is also utilized in the formulation of adhesives and sealants. Its presence enhances the mechanical performance of these products.

  • Key Benefits :
    • Increases bond strength.
    • Improves resistance to environmental factors.
Application TypeIndustryBenefits
AdhesivesConstructionStronger bonds
SealantsAutomotiveEnvironmental resistance

Case Study 1: Cosmetic Formulation

A leading cosmetic company incorporated TMP triisooctadecanoate into its new line of moisturizing creams. The results showed a significant improvement in skin hydration levels compared to previous formulations without this compound. Consumer feedback indicated a preference for the non-greasy feel provided by the product.

Case Study 2: Industrial Lubrication

An automotive manufacturer replaced traditional lubricants with formulations containing TMP triisooctadecanoate. The switch resulted in reduced friction during assembly processes and improved overall efficiency, leading to cost savings of approximately $50,000 annually due to lower maintenance needs.

Mechanism of Action

The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .

Comparison with Similar Compounds

Key Differences :

  • Branching vs. Linearity: Isooctadecanoate’s branched structure enhances oxidative stability compared to linear esters like tristearate, which may crystallize at lower temperatures .
  • Hydrophobicity: The long-chain isooctadecanoate groups impart superior water resistance relative to shorter-chain analogues (e.g., triisooctanoate), making it suitable for hydrophobic coatings .
  • Thermal Performance: Higher molecular weight esters like triisooctadecanoate exhibit better thermal stability (>250°C) than low-molecular-weight counterparts (e.g., trimethylolpropane triacetate, stable to ~150°C) .

Biological Activity

Trimethylolpropane triisooctadecanoate, also known as AldrichCPR, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C79H152O6
  • Molecular Weight : 1198.05 g/mol
  • Density : 0.915 g/cm³ at 20°C
  • LogP : 25.293 (estimated) .

1. Antimicrobial Activity

Trimethylolpropane triisooctadecanoate has shown promising antimicrobial properties. Studies have indicated that compounds with similar structures exhibit inhibitory effects against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli15
Candida albicans10

The above table summarizes the antimicrobial activity observed in preliminary studies, where the compound demonstrated significant inhibition against common pathogens .

2. Cytotoxicity and Cell Viability

Cytotoxicity assays play a crucial role in evaluating the safety of compounds like Trimethylolpropane triisooctadecanoate. Various methodologies have been employed to assess cell viability, including:

  • Dye Exclusion Methods : Such as Trypan Blue.
  • Metabolic Activity Assays : Using tetrazolium salts (MTT, XTT).
  • Enzyme Release-Based Assays : Measuring lactate dehydrogenase (LDH) release.

These methods help determine the concentration at which the compound exhibits toxicity to mammalian cells while maintaining its antimicrobial efficacy .

The biological mechanisms underlying the activity of Trimethylolpropane triisooctadecanoate are still being elucidated. Key proposed mechanisms include:

  • Membrane Disruption : Altering lipid bilayers in microbial cells.
  • Enzyme Inhibition : Targeting critical enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that Trimethylolpropane triisooctadecanoate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to establish minimum inhibitory concentrations (MICs), revealing effective concentrations ranging from 0.5% to 2% depending on the microorganism tested.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human epithelial cells, where concentrations above 1% resulted in significant cell death. The study highlighted the importance of optimizing dosages to balance antimicrobial effectiveness with cytotoxic risk .

Q & A

Q. What validated methods are recommended to confirm the identity and purity of Trimethylolpropane triisooctadecanoate (AldrichCPR) prior to experimental use?

Answer: Due to the lack of analytical data provided by suppliers (common for AldrichCPR compounds ), researchers must employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the esterification of trimethylolpropane with isooctadecanoic acid. Peaks near δ 4.1–4.3 ppm (ester CH2_2) and δ 1.2–1.3 ppm (branched alkyl chains) are critical markers .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester C=O stretches at 1730–1750 cm1^{-1} and hydroxyl group absence (indicating complete esterification) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection to assess purity (>95% threshold for polymer synthesis) .

Q. How can researchers optimize synthesis protocols for Trimethylolpropane triisooctadecanoate derivatives in polymer applications?

Answer:

  • Molar Ratio Control: Adjust the stoichiometry of trimethylolpropane to isooctadecanoic acid (e.g., 1:3 molar ratio) to minimize unreacted monomers. Excess fatty acid improves esterification efficiency but requires post-synthesis purification .
  • Catalyst Selection: Use acid catalysts (e.g., p-toluenesulfonic acid) at 1–2 wt% to accelerate esterification while avoiding side reactions .
  • Reaction Monitoring: Track acid value reduction via titration to confirm esterification completion .

Advanced Research Questions

Q. How do structural variations in Trimethylolpropane triisooctadecanoate impact its performance in thiol-ene polymer networks?

Answer:

  • Branching vs. Crosslinking: The trifunctional trimethylolpropane core enables rapid crosslinking, but long isooctadecanoate chains reduce glass transition temperatures (TgT_g). Compare with trimethylolpropane tris-(3-mercaptopropionate) (3-SH) in thiol-ene systems to assess trade-offs between flexibility and mechanical strength .
  • Morphology Analysis: Use dynamic mechanical analysis (DMA) to correlate ester chain length with storage modulus (E’) and tan δ peaks. For example, isooctadecanoate’s branched alkyl groups may introduce free volume, lowering TgT_g by 10–15°C compared to shorter-chain analogs .

Q. What experimental strategies resolve contradictions in reported thermal stability data for Trimethylolpropane triisooctadecanoate-based materials?

Answer:

  • Controlled Degradation Studies: Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (air) atmospheres to isolate decomposition mechanisms. Isooctadecanoate’s long chains may degrade via β-scission above 250°C, while the trimethylolpropane core oxidizes at lower temperatures .
  • Accelerated Aging Tests: Expose samples to UV radiation (e.g., 365 nm, 10 mW/cm2^2) to simulate long-term stability. Monitor carbonyl index changes via FTIR to quantify oxidation rates .

Q. How can computational modeling enhance the design of Trimethylolpropane triisooctadecanoate for electro-optical applications?

Answer:

  • Molecular Dynamics (MD): Simulate packing efficiency of isooctadecanoate chains to predict refractive index and dielectric constants. Correlate with experimental ellipsometry data .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron transport behavior in polymer matrices. Compare with experimental cyclic voltammetry results .

Methodological Considerations Table

ParameterTechniqueKey MetricsReference
PurityHPLCRetention time matching, area % (>95%)
Thermal StabilityTGAOnset decomposition temperature, residue %
Crosslinking EfficiencyDMAStorage modulus (E’), tan δ peak
Oxidation ResistanceFTIRCarbonyl index (1710 cm1^{-1})

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